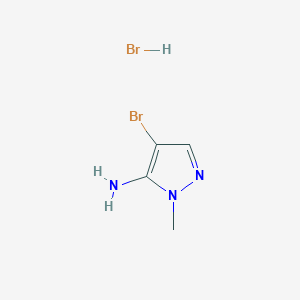

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Description

BenchChem offers high-quality 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methylpyrazol-3-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.BrH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEGYFOPPVYPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

This in-depth technical guide details the chemical properties, synthesis, and applications of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: 105675-85-2 for free base) is a highly functionalized pyrazole intermediate used extensively in the synthesis of kinase inhibitors and other bioactive small molecules. Its structure features three distinct vectors for diversification: the nucleophilic C5-amine, the electrophilic C4-bromide, and the N1-methyl group. This guide provides a comprehensive analysis of its physicochemical profile, a validated synthesis route, and a strategic map of its reactivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Identification[3]

-

IUPAC Name: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

-

Common Synonyms: 5-Amino-4-bromo-1-methylpyrazole HBr; 3-Amino-4-bromo-2-methylpyrazole (non-standard numbering)

-

Molecular Formula: C₄H₆BrN₃ · HBr

-

Molecular Weight: 176.02 (Free Base) / 256.93 (Hydrobromide Salt)

Structural Analysis

The molecule consists of an electron-rich pyrazole ring. The N1-methyl group locks the tautomeric equilibrium, ensuring the amine resides at the C5 position. The C4-position is occupied by a bromine atom, which serves as a handle for cross-coupling reactions. The hydrobromide salt form is preferred for storage due to enhanced oxidative stability and crystallinity compared to the free base.

Physicochemical Properties Table

| Property | Value (Free Base / Salt) | Note |

| Appearance | Off-white to yellow crystalline solid | Salt form is typically less colored |

| Melting Point | 60–80 °C (Base) / >180 °C (Salt, decomp.) | Salt formation significantly raises MP |

| Solubility | DMSO, Methanol, Water (Salt) | Salt is insoluble in Et₂O, Hexanes |

| pKa (Conj. Acid) | ~2.5 (Pyrazole N2), ~4.0 (Amine) | Protonation likely occurs at N2 or NH₂ |

| H-Bond Donors | 2 (Amine NH₂) | |

| H-Bond Acceptors | 2 (N2, Amine N) |

Synthesis & Manufacturing

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is typically achieved via a two-step sequence: cyclization followed by regioselective bromination.

Validated Synthetic Route

Step 1: Cycl condensation (Formation of the Pyrazole Core)

-

Reagents: 3-Ethoxyacrylonitrile, Methylhydrazine.

-

Conditions: Reflux in Ethanol or Methanol.

-

Mechanism: Methylhydrazine acts as a binucleophile. The internal nitrogen (NH) attacks the nitrile carbon, while the terminal nitrogen (NH₂) attacks the enol ether carbon. Regioselectivity is controlled by the electronic bias of the enol ether, favoring the 5-amino-1-methyl isomer over the 3-amino isomer.

Step 2: Electrophilic Bromination

-

Reagents: N-Bromosuccinimide (NBS).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: 0 °C to Room Temperature.

-

Purification: The free base is isolated by neutralization. The HBr salt is precipitated by adding HBr in acetic acid or diethyl ether.

Process Flow Diagram (Graphviz)

Figure 1: Synthetic pathway from commodity starting materials to the hydrobromide salt.

Reactivity & Synthetic Utility

This scaffold is a "linchpin" intermediate, allowing the independent modification of the C4 and C5 positions.

Key Transformations

-

Suzuki-Miyaura Coupling (C4-Br): The bromine atom is highly reactive towards palladium-catalyzed cross-coupling with aryl and heteroaryl boronic acids. This is the primary method for extending the carbon skeleton.

-

Amide Coupling / Urea Formation (C5-NH₂): The exocyclic amine is nucleophilic and reacts readily with acid chlorides, isocyanates, and activated carboxylic acids.

-

Sandmeyer-Type Reactions: The amine can be diazotized to install other functionalities (Cl, I, CN) or cyclized to form fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

Reactivity Map (Graphviz)

Figure 2: Divergent reactivity profile allowing orthogonal functionalization.

Handling, Stability & Safety (E-E-A-T)

Stability

-

Hygroscopicity: The hydrobromide salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Brominated pyrazoles can undergo photodehalogenation over extended periods. Store in amber vials.

-

Shelf Life: >2 years if stored at 2–8 °C under inert gas.

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

Chemical Identity & CAS: 4-Bromo-1-methyl-1H-pyrazol-5-amine.[2] PubChem.[3][4][5] National Library of Medicine. Accessed Feb 19, 2026. Link

-

Synthesis Protocol: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Scientific Research Publishing. Accessed Feb 19, 2026. Link (Analogous chemistry for 5-amino-1-methyl pyrazoles).

-

Safety Data: Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazol-5-amine. Fisher Scientific. Accessed Feb 19, 2026. Link

-

Applications in Kinase Inhibitors: Pyrazoles as Kinase Inhibitors. U.S. Patent 8,445,510. Google Patents. Accessed Feb 19, 2026. Link

Sources

- 1. CAS 105675-85-2: 4-Bromo-1-methyl-1H-pyrazol-5-amine [cymitquimica.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-溴-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - 4-bromo-1-methyl-1h-pyrazol-5-amine (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

Technical Monograph: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

[1][2][3][4]

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS 1955553-44-2 ) is a highly functionalized pyrazole derivative widely utilized as a pharmacophore in drug discovery.[1][2][3] It serves as a primary building block for kinase inhibitors (specifically Aurora B and JAK kinases) and is a versatile intermediate for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

This compound is distinguished by its orthogonal reactivity: the C4-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C5-amine enables nucleophilic substitution or amide coupling, making it an ideal "bifunctional linchpin" for Fragment-Based Drug Design (FBDD).

Chemical Identity & Physical Properties[5][6][7][8][9]

| Property | Specification |

| Compound Name | 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide |

| CAS Number (Salt) | 1955553-44-2 |

| CAS Number (Free Base) | 105675-85-2 |

| Molecular Formula | C₄H₆BrN₃[1][3][4][5] · HBr |

| Molecular Weight | 256.93 g/mol (Salt); 176.02 g/mol (Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |

| SMILES | CN1N=CC(Br)=C1N.Br |

| InChI Key | ODFDZOQJRPDQDF-UHFFFAOYSA-N (Free Base) |

Synthesis & Manufacturing Methodology

The synthesis of this compound relies on the regioselective electrophilic aromatic substitution of the electron-rich pyrazole ring. The 5-amino group activates the C4 position, facilitating bromination under mild conditions.

Core Synthesis Protocol

Step 1: Bromination of the Precursor

-

Starting Material: 1-Methyl-1H-pyrazol-5-amine (CAS 1192-21-8).[1][3]

-

Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

) to prevent oxidation of the amino group and ensure stoichiometry control. -

Solvent: Acetonitrile (ACN) or DMF. Temperature:

.

Step 2: Salt Formation

-

Reagent: 33% HBr in Acetic Acid or 48% aqueous HBr.

-

Procedure: The free base is dissolved in ethanol/ethyl acetate, and HBr is added dropwise. The hydrobromide salt precipitates, offering superior crystallinity and shelf-stability compared to the free base.

Process Visualization

Figure 1: Step-wise synthesis pathway from the commercially available aminopyrazole precursor.

Applications in Drug Discovery[12][13]

Kinase Inhibitor Scaffolding

The aminopyrazole moiety is a "privileged structure" in kinase inhibition, often functioning as the hinge-binding motif.

-

Mechanism: The N2 nitrogen and the C5-amine often form hydrogen bonds with the kinase hinge region (e.g., in Aurora B or JAK2 inhibitors).

-

Derivatization: The C4-bromide allows for the introduction of aryl or heteroaryl groups to access the hydrophobic pocket of the enzyme.

Fragment-Based Drug Design (FBDD)

Researchers utilize this scaffold to construct libraries of pyrazolo[1,5-a]pyrimidines via condensation with 1,3-dicarbonyls.

Derivatization Logic Tree

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.

Analytical Characterization

To validate the identity of CAS 1955553-44-2, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.45 ppm (s, 1H): C3-H proton (Characteristic pyrazole singlet).

-

δ 5.50–6.00 ppm (bs, 2H):

protons (Exchangeable with -

δ 3.65 ppm (s, 3H):

methyl group. -

Note: In the hydrobromide salt, the amine protons may appear downfield (δ 8.0–10.0 ppm) as a broad ammonium signal (

).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion:

and -

Isotope Pattern: The presence of one bromine atom dictates a characteristic 1:1 doublet intensity ratio for the

and

Handling & Safety (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep tightly sealed.

-

PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid dust inhalation.

References

-

BLD Pharm. (2025). Product Analysis: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS 1955553-44-2).[1][2][3][4] Retrieved from

-

PubChem. (2025).[7] Compound Summary: 4-Bromo-1-methyl-1H-pyrazol-5-amine (CID 600351). National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Aminopyrazole Derivatives. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Bromination Methodologies. Retrieved from

Sources

- 1. 105675-85-2|4-Bromo-1-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 2. 1248408-87-8|4-Bromo-1-[2-(1h-pyrazol-1-yl)ethyl]-1h-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 3. 1192-21-8|1-Methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 4. 2225144-68-1|4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - 4-bromo-1-methyl-1h-pyrazol-5-amine (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 7. 4-bromo-1-methyl-1H-pyrazol-5-ol | C4H5BrN2O | CID 131172176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

This technical guide provides a comprehensive analysis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide , detailing its molecular weight, synthesis, and application in pharmaceutical research.

Executive Summary

4-bromo-1-methyl-1H-pyrazol-5-amine (CAS: 105675-85-2, free base) is a critical heterocyclic building block used extensively in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K, JAK) and other bioactive small molecules.[1] The hydrobromide (HBr) salt form is often generated to enhance solubility, stability, or crystallinity during drug formulation and intermediate isolation.

This guide defines the exact molecular weight specifications, outlines a validated synthesis protocol via electrophilic aromatic substitution, and details its utility as a scaffold for Suzuki-Miyaura cross-coupling reactions.

Chemical Identity & Molecular Weight Analysis[1][2][3][4]

The precise molecular weight is critical for stoichiometry in synthetic workflows. Below is the breakdown for both the free base and the hydrobromide salt.

Molecular Weight Calculation

| Component | Formula | Calculation (Atomic Weights) | Exact Mass ( g/mol ) |

| Free Base | C (4×12.011) + H (6×1.008) + Br (79.904) + N (3×14.007) | 176.02 | |

| Hydrobromic Acid | H (1.008) + Br (79.904) | 80.91 | |

| HBr Salt | 176.02 + 80.91 | 256.93 |

Key Properties

-

IUPAC Name: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

-

Alternative Names: 5-amino-4-bromo-1-methylpyrazole hydrobromide; 3-amino-4-bromo-2-methylpyrazole hydrobromide (tautomeric naming convention).

-

Appearance: Off-white to beige crystalline solid.

-

Solubility: High solubility in DMSO, Methanol, and Water (salt form); limited solubility in non-polar solvents (DCM, Hexane).

Synthesis & Experimental Protocol

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine relies on the regioselective bromination of the electron-rich pyrazole ring. The C4 position is highly activated towards electrophilic aromatic substitution (SEAr).

Reaction Pathway[8][9][10][11]

Figure 1: Synthetic pathway for the production of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide.

Detailed Protocol

Step 1: Bromination (Free Base Synthesis)

Objective: Install the bromine atom at the C4 position.[5]

-

Preparation: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (10 mL/g).

-

Addition: Cool the solution to 0°C. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Protect from light to prevent radical side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[6][7]

-

Workup:

-

Dilute with water and extract with Ethyl Acetate.[8]

-

Wash the organic layer with saturated sodium thiosulfate (to remove traces of bromine) and brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

-

Step 2: Hydrobromide Salt Formation

Objective: Convert the free base to the stable HBr salt.

-

Dissolution: Dissolve the purified free base (from Step 1) in a minimal amount of anhydrous Ethanol or Isopropanol .

-

Acidification: Dropwise add a solution of HBr in Acetic Acid (33%) or HBr in Diethyl Ether (1M) (1.1 eq) at 0°C.

-

Precipitation: A white to off-white precipitate should form immediately. Stir for 30 minutes at 0°C.

-

Isolation: Filter the solid, wash with cold Diethyl Ether to remove excess acid, and dry under vacuum at 40°C.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected.

Proton NMR ( -NMR)

-

Solvent: DMSO-

- 2.50 ppm: DMSO solvent residual peak.

-

3.65 ppm (s, 3H):

-

5.50–6.50 ppm (br s, 2H):

- 7.45 ppm (s, 1H): C3-H Pyrazole ring proton (Singlet). Note: The absence of a C4 proton confirms bromination.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Observed Mass:

(1:1 intensity ratio due to -

Note: The salt counterion (Br-) is typically not observed in positive mode MS, but the parent ion corresponds to the free base

.

Applications in Drug Discovery[1][2][8][10]

This molecule acts as a "linchpin" intermediate due to its dual functionality:

-

C5-Amine: Acts as a nucleophile for amide coupling, sulfonylation, or urea formation.

-

C4-Bromine: Serves as an electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Common Structural Motifs

-

Pyrazolo[1,5-a]pyrimidines: Condensation of the C5-amine with 1,3-dicarbonyls, followed by functionalization at C4.

-

Kinase Inhibitors: The aminopyrazole motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes (e.g., PI3K, CDK).

References

-

PubChem. (2025).[9] 4-bromo-1-methyl-1H-pyrazol-5-amine (CID 600351). National Library of Medicine. Available at: [Link]

-

Afzal, U., et al. (2021).[10][11] Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Arabian Journal of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. Available at: [Link]

Sources

- 1. CAS 105675-85-2: 4-Bromo-1-methyl-1H-pyrazol-5-amine [cymitquimica.com]

- 2. 3-Amino-4-bromo-2-methylpyrazole(CAS:105675-85-2) – 集麒生物 [jiqibio.com]

- 3. 3-Amino-4-bromo-2-methylpyrazole(CAS:105675-85-2) | Axygen爱思进官网 [boykyo.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. benchchem.com [benchchem.com]

- 6. 105675-85-2|4-Bromo-1-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 7. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 9. 4-bromo-1-methyl-1H-pyrazol-5-ol | C4H5BrN2O | CID 131172176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. PubChemLite - 4-bromo-1-methyl-1h-pyrazol-5-amine (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

Technical Guide: Structure Elucidation of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Executive Summary

In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet it presents a persistent "regioisomer trap" during synthesis. The target molecule, 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide , is a critical intermediate for kinase inhibitors (e.g., Janus kinase or Lck pathways).

The primary challenge in verifying this structure is distinguishing it from its thermodynamic isomer, 4-bromo-1-methyl-1H-pyrazol-3-amine . Both share identical mass (MW 190.04 for free base) and elemental composition. Standard 1D NMR is often insufficient due to overlapping chemical shift ranges.

This guide details a self-validating elucidation protocol relying on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) to unequivocally assign the position of the

Synthetic Context & The Isomer Problem

To understand the elucidation logic, one must understand the origin of the impurity. Two common synthetic routes lead to different impurity profiles:

-

Methylation of 4-bromo-1H-pyrazol-5-amine: This reaction is governed by tautomeric equilibrium. Alkylating agents (MeI/DMS) often attack the

position (sterically less hindered), yielding the 3-amine isomer (1-methyl-3-amine) as a major product, or a mixture. -

Condensation of Methylhydrazine: Reacting methylhydrazine with 2-bromo-3-alkoxyacrylonitriles generally favors the 5-amine regioisomer, but minor changes in solvent polarity can shift the mechanism to produce the 3-amine.

Therefore, assuming the structure based on "synthetic intent" is scientifically negligent. Direct spectroscopic proof is required.

Spectroscopic Elucidation Strategy

Mass Spectrometry (Elemental Confirmation)

Before NMR, confirm the bromine presence.

-

Observation: ESI-MS (+) mode.

-

Signature: A 1:1 doublet at m/z 190/192 [M+H]+ (free base).

-

Logic: The characteristic isotopic abundance of

Br (50.7%) and

NMR Logic: The "Kill Shot" for Regiochemistry

The distinction relies on the spatial and connectivity relationship between the N-Methyl group and the C5 position .

The Hypothesis[1][2][3][4][5][6][7][8][9]

-

Target (5-amine): The

-Me is adjacent to the Amine-bearing carbon (C5). The aromatic proton is at C3 (far from -

Isomer (3-amine): The

-Me is adjacent to the Methine carbon (C5-H). The amine is at C3.

1H NMR (DMSO-d6)

-

3.6 - 3.8 ppm (3H, s):

- 7.4 - 7.6 ppm (1H, s): Aromatic CH.

-

5.0 - 6.0 ppm (2H, br s): Amine (NH

2D NMR Decision Matrix (Critical)

| Experiment | Target: 1-Methyl-5-amine | Isomer: 1-Methyl-3-amine |

| NOESY | Weak/No NOE between | Strong NOE between |

| HMBC | ||

| 13C Shift | C5 (attached to N1) is deshielded by NH | C5 (attached to N1) is a CH (~130-140 ppm). |

Visualization of Elucidation Logic

Caption: Logic flow for distinguishing regioisomers using 2D NMR correlations.

Solid-State Characterization (The Salt Form)

Since the target is a Hydrobromide (HBr) salt , solution-state NMR alone is insufficient to characterize the bulk material properties (hygroscopicity, polymorphism).

Elemental Analysis (CHN + Halogen)

-

Theory: Theoretical values for C

H-

C: ~17.7%

-

H: ~2.6%

-

N: ~15.5%

-

Br: ~59.0% (Total Br)

-

-

Validation: If Br content is ~29.5%, you have the free base. If ~59%, you have the HBr salt.

X-Ray Powder Diffraction (XRPD)

-

Purpose: Fingerprint the crystallinity. Amorphous salts are less stable.

-

Protocol: Scan 2

from 3° to 40°. Sharp Bragg peaks indicate a crystalline salt.

Detailed Experimental Protocols

NMR Sample Preparation & Acquisition[4][10]

-

Solvent: DMSO-d

(99.9% D). Avoid CDCl -

Concentration: 10-15 mg in 0.6 mL.

-

Internal Standard: TMS (0.00 ppm).[1]

-

Acquisition Parameters (600 MHz recommended):

-

1H: 16 scans, D1 = 2.0s.

-

13C: 1024 scans, D1 = 2.0s (ensure relaxation of quaternary carbons).

-

gHMBC: Optimized for

Hz. -

NOESY: Mixing time (

) = 500 ms.

-

HPLC Purity Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% TFA (suppresses amine tailing).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine).

Summary of Expected Data

| Nucleus | Signal | Shift (ppm) | Multiplicity | Assignment |

| 1H | H-3 | 7.45 | Singlet | Aromatic CH (adjacent to Br) |

| 1H | N-CH | 3.65 | Singlet | Methyl on N1 |

| 1H | NH | 8.50 | Broad | Protonated Amine (Salt) |

| 13C | C-5 | 148.2 | Quat | C-NH |

| 13C | C-3 | 138.5 | CH | Aromatic CH |

| 13C | C-4 | 85.1 | Quat | C-Br (Shielded) |

| 13C | N-CH | 35.4 | CH | Methyl |

(Note: Chemical shifts are estimated based on substituent effects in DMSO-d6 relative to pyrazole standards).

References

-

Regioselectivity in Pyrazole Synthesis

- Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.

-

NMR Characterization of Pyrazole Isomers (HMBC/NOESY Logic)

-

General Pyrazole Properties & Numbering

- PubChem Compound Summary for 5-methyl-1H-pyrazol-3-amine (Analog).

-

HBr Salt Characterization Standards

- Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide: Starting Materials and Strategic Selection

Executive Summary: 4-bromo-1-methyl-1H-pyrazol-5-amine is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. This guide provides an in-depth examination of the primary synthetic routes to its hydrobromide salt, focusing on the selection of starting materials and the chemical principles governing the synthetic strategy. We will dissect the most efficient and scalable pathway, which involves the initial construction of a substituted pyrazole core followed by regioselective functionalization. Detailed experimental protocols, mechanistic insights, and process logic are provided for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Core Strategy

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide can be approached from two fundamental directions: the de novo construction of the pyrazole ring with all substituents or their precursors already in place, or the sequential functionalization of a simpler, pre-formed pyrazole core. While both are viable, the latter strategy is often more efficient and controllable for this specific target.

Our retrosynthetic analysis identifies 1-methyl-1H-pyrazol-5-amine as the pivotal intermediate. This approach leverages the inherent electronic properties of the pyrazole ring, where the existing amine and N-methyl groups cooperatively activate the C4 position for facile electrophilic bromination. The final salt formation is a straightforward acid-base reaction.

Caption: Retrosynthetic analysis of the target compound.

Part 2: Primary Synthetic Pathway and Experimental Protocols

The most reliable and widely applicable synthesis proceeds through a two-step sequence starting from the construction of the key pyrazole intermediate.

Step 1: Synthesis of the Key Intermediate: 1-methyl-1H-pyrazol-5-amine

The formation of the pyrazole ring is classically achieved via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For the synthesis of a 5-aminopyrazole, a β-ketonitrile is the ideal starting material. The reaction between methylhydrazine and 2-cyanoacetaldehyde (or a more stable equivalent like 3-ethoxyacrylonitrile) provides the desired intermediate with high regioselectivity.

The causality for this regioselectivity lies in the differential reactivity of the two electrophilic centers of the β-ketonitrile precursor. The more nucleophilic nitrogen of methylhydrazine initially attacks the more electrophilic carbonyl (or equivalent) carbon, followed by intramolecular cyclization via attack of the second nitrogen onto the nitrile carbon, leading specifically to the 5-amino-substituted pyrazole.

Starting Materials for Intermediate Synthesis

| Compound | Formula | Mol. Weight ( g/mol ) | Role | Key Considerations |

| Methylhydrazine | CH₆N₂ | 46.07 | N1 and N2 source | Toxic and flammable; handle with appropriate care in a fume hood. |

| 3-Ethoxyacrylonitrile | C₅H₇NO | 97.12 | 3-carbon backbone | A stable and effective precursor to the reactive β-ketonitrile. |

| Ethanol | C₂H₅OH | 46.07 | Solvent | A common, effective solvent for this condensation reaction. |

Experimental Protocol: Synthesis of 1-methyl-1H-pyrazol-5-amine

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-ethoxyacrylonitrile (1.0 eq) dissolved in absolute ethanol (approx. 5 mL per gram of nitrile).

-

Cool the solution in an ice bath. Add methylhydrazine (1.05 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-methyl-1H-pyrazol-5-amine as a solid.

Caption: Experimental workflow for key intermediate synthesis.

Step 2: Regioselective Bromination

The pyrazole ring is an electron-rich aromatic system. The presence of the C5-amino group and the N1-methyl group further enhances the electron density, particularly at the C4 position, making it highly susceptible to electrophilic aromatic substitution.[1] The bromination of 1-methylpyrazole is known to proceed rapidly with substitution occurring at the 4-position.[1] N-Bromosuccinimide (NBS) is an excellent reagent for this transformation, as it provides a source of electrophilic bromine under mild conditions and is safer to handle than elemental bromine.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine

-

Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by flash chromatography if necessary.

Step 3: Hydrobromide Salt Formation

The final step is the conversion of the free amine base into its hydrobromide salt, which often improves stability, crystallinity, and handling properties. This is a simple acid-base neutralization.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

-

Dissolve the purified 4-bromo-1-methyl-1H-pyrazol-5-amine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

To this solution, add a solution of hydrobromic acid (HBr) in acetic acid or an ethereal solution of HBr (1.0-1.1 eq) dropwise with stirring.

-

The hydrobromide salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a non-polar co-solvent like hexanes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield the final 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide salt.

Caption: Workflow for bromination and final salt formation.

Part 3: Conclusion

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is most efficiently achieved through a strategic, multi-step pathway that commences with the construction of the 1-methyl-1H-pyrazol-5-amine core from methylhydrazine and a β-ketonitrile equivalent. This key intermediate is then subjected to a highly regioselective electrophilic bromination at the activated C4 position, followed by a straightforward conversion to its hydrobromide salt. This approach, grounded in a fundamental understanding of pyrazole chemistry, provides a reliable and scalable route for obtaining this valuable synthetic building block.

References

- Barlin, G. B. (1982). The Pyrazoles. John Wiley & Sons.

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2011). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. John Wiley & Sons.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley-Blackwell.

-

Boulton, B.E., et al. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(12), 2543-2552. [Link]

Sources

An In-depth Technical Guide to the Formation of 4-bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, a valuable building block in medicinal chemistry. The synthesis is dissected into three core stages: the construction of the 1-methyl-1H-pyrazol-5-amine nucleus, the regioselective bromination at the C4 position, and the final hydrobromide salt formation. Each stage is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and visual aids to enhance understanding. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of pyrazole-based compounds for drug discovery and development.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design. The title compound, 4-bromo-1-methyl-1H-pyrazol-5-amine, is a particularly useful intermediate due to the presence of three key functional groups: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methylated nitrogen that influences solubility and metabolic stability. Understanding the precise mechanism of its formation is crucial for optimizing its synthesis and for the rational design of novel derivatives.

Synthesis of the 1-methyl-1H-pyrazol-5-amine Core

The formation of the 1-methyl-1H-pyrazol-5-amine core is typically achieved through a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent. A common and efficient route utilizes the reaction of methylhydrazine with a cyano-containing precursor.

Mechanism of Pyrazole Ring Formation

The synthesis of 5-amino-1-methylpyrazole often commences with the reaction of methylhydrazine with a suitable three-carbon building block, such as (ethoxymethylene)malononitrile or ethyl 2-cyano-3-ethoxyacrylate. The mechanism proceeds as follows:

-

Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbon of the double bond of the three-carbon precursor.

-

Intramolecular Cyclization: Subsequent intramolecular cyclization occurs, where the other nitrogen atom attacks the nitrile carbon.

-

Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic pyrazole ring.

Figure 1: General workflow for the synthesis of the pyrazole core.

Experimental Protocol: Synthesis of 1-methyl-1H-pyrazol-5-amine

This protocol is a representative procedure based on established methods for pyrazole synthesis.

Materials:

-

Methylhydrazine

-

(Ethoxymethylene)malononitrile

-

Ethanol

-

Sodium ethoxide solution in ethanol (21% w/w)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of sodium ethoxide (1.2 eq) in ethanol, add (ethoxymethylene)malononitrile (1.0 eq) at 0 °C.

-

Stir the mixture for 15 minutes.

-

Add methylhydrazine (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to yield the crude product, which can be purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Reactants | Methylhydrazine, (Ethoxymethylene)malononitrile | [1] |

| Solvent | Ethanol | [2] |

| Base | Sodium Ethoxide | [2] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12-16 hours | [1] |

| Typical Yield | 70-85% | [2] |

Table 1: Typical reaction parameters for the synthesis of 1-methyl-1H-pyrazol-5-amine.

Regioselective Bromination of 1-methyl-1H-pyrazol-5-amine

The second stage of the synthesis involves the selective introduction of a bromine atom at the C4 position of the pyrazole ring. This is achieved through an electrophilic aromatic substitution reaction, with N-bromosuccinimide (NBS) being the preferred brominating agent.

Mechanism of Electrophilic Bromination

The pyrazole ring is an electron-rich aromatic system, and the presence of the amino group at the C5 position further activates the ring towards electrophilic attack. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. In the case of 1-methyl-1H-pyrazol-5-amine, the C4 position is electronically favored for substitution.

The mechanism proceeds as follows:

-

Generation of the Electrophile: N-bromosuccinimide serves as a source of electrophilic bromine ("Br+").

-

Nucleophilic Attack: The electron-rich pyrazole ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the pyrazole ring and the nitrogen of the amino group.

-

Deprotonation: A base (such as the succinimide anion or a solvent molecule) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-bromo product.

Figure 2: Mechanism of electrophilic bromination of 1-methyl-1H-pyrazol-5-amine.

Experimental Protocol: Bromination with N-Bromosuccinimide

Materials:

-

1-methyl-1H-pyrazol-5-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

If the solution has a persistent yellow or orange color, add a few drops of saturated sodium thiosulfate solution to quench any remaining bromine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude 4-bromo-1-methyl-1H-pyrazol-5-amine, which can be purified by column chromatography.

| Parameter | Value | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | [3] |

| Solvent | Acetonitrile, Dichloromethane | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 3-6 hours | [4] |

| Typical Yield | 85-95% | [3] |

Table 2: Typical reaction parameters for the bromination of 1-methyl-1H-pyrazol-5-amine.

Formation of the Hydrobromide Salt

The final step in the synthesis is the formation of the hydrobromide salt of 4-bromo-1-methyl-1H-pyrazol-5-amine. This is a standard acid-base reaction where the basic amino group of the pyrazole reacts with hydrobromic acid. The salt form often improves the compound's stability, crystallinity, and handling properties.

Mechanism of Salt Formation

The lone pair of electrons on the nitrogen atom of the primary amine group acts as a Brønsted-Lowry base, accepting a proton from hydrobromic acid (HBr). This results in the formation of an ammonium cation and a bromide anion, which are held together by ionic bonds.

Figure 3: Formation of the hydrobromide salt.

Experimental Protocol: Hydrobromide Salt Formation

Materials:

-

4-bromo-1-methyl-1H-pyrazol-5-amine

-

Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

-

Diethyl ether or Isopropanol

Procedure:

-

Dissolve the purified 4-bromo-1-methyl-1H-pyrazol-5-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (1.0 eq) of hydrobromic acid dropwise with stirring.

-

A precipitate of the hydrobromide salt should form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material or excess acid.

-

Dry the salt under vacuum to obtain the final product.

| Parameter | Value | Reference |

| Acid | Hydrobromic Acid (HBr) | [5][6] |

| Solvent | Diethyl ether, Isopropanol | [6] |

| Temperature | 0 °C | [6] |

| Typical Yield | >95% | [6] |

Table 3: Typical conditions for hydrobromide salt formation.

Conclusion

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a well-established and efficient process. By understanding the underlying mechanisms of pyrazole ring formation, regioselective bromination, and salt formation, researchers can confidently and reproducibly synthesize this key intermediate. The protocols provided in this guide offer a solid foundation for laboratory practice, while the mechanistic discussions provide the necessary insights for troubleshooting and adaptation to different substrates. This knowledge is invaluable for the continued exploration of pyrazole derivatives as potential therapeutic agents.

References

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyrazoles from Hydrazones and β-Nitroolefins. Retrieved from [Link]

- El-Sayed, A. A., et al. (2017).

- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

-

Lumen Learning. (n.d.). Organic Chemistry II - 23.3. Reactions of amines. Retrieved from [Link]

-

Chemguide. (n.d.). Preparation of amines. Retrieved from [Link]

- Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

- Kurbatov, S. V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4782.

-

Journal of Organic Chemistry. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

Sources

- 1. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Spectral Characterization of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

This guide details the spectral characterization of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide , a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., for oncology and inflammation targets).

Compound ID: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

CAS (Free Base): 105675-85-2

Molecular Formula:

Introduction & Structural Context[1][2][3][4][5]

This compound belongs to the class of 5-aminopyrazoles , which are preferred scaffolds in medicinal chemistry due to their ability to form hydrogen bonds within the ATP-binding pockets of enzymes. The C4-position bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid library expansion.

The hydrobromide (HBr) salt form is often generated during the bromination of the precursor (1-methyl-1H-pyrazol-5-amine) using elemental bromine, where HBr is a byproduct that protonates the basic pyrazole core, enhancing crystallinity and shelf-stability.

Synthesis & Structural Logic

The synthesis typically involves the electrophilic aromatic substitution of the 5-aminopyrazole core.

Figure 1: Electrophilic bromination pathway yielding the hydrobromide salt.

Mass Spectrometry (MS) Analysis[6][7]

Mass spectrometry provides the definitive identification of the bromine substituent due to the unique isotopic abundance of Bromine (

Key Diagnostic Features[2][3][6][8]

-

Isotopic Pattern (1:1 Doublet): The most distinct feature is the molecular ion cluster. You will observe two peaks of nearly equal intensity separated by 2 mass units.

-

Ionization Mode: Electrospray Ionization (ESI+) is recommended.

| Ion Species | m/z Value | Relative Intensity | Description |

| 176.0 | 100% | Protonated molecular ion (light isotope) | |

| 178.0 | ~98% | Protonated molecular ion (heavy isotope) | |

| 198.0 / 200.0 | Variable | Sodium adduct (common in ESI) | |

| Fragment | ~96-97 | Low | Loss of Br radical (uncommon in soft ionization) |

Interpretation: The presence of the M+2 peak at equivalent intensity to the M peak is the "fingerprint" of a mono-brominated compound. If the ratio deviates significantly (e.g., 3:1), the sample may be chlorinated (impurity) or non-halogenated.

Proton NMR ( H NMR) Spectroscopy[6][9][10]

The NMR spectrum of the hydrobromide salt differs from the free base primarily in the chemical shifts of the exchangeable protons and the slight deshielding of the ring protons due to the positive charge on the nitrogen.

Solvent Recommendation: DMSO-

Predicted Spectral Data (DMSO- )

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| C3-H | Aromatic | 7.45 - 7.60 | Singlet (s) | 1H | The only aromatic ring proton. Deshielded by the adjacent C-Br and the protonated N-system. |

| Exchangeable | 5.50 - 9.00 * | Broad (br s) | 2H-3H | Critical: In the HBr salt, these protons are highly exchangeable and acidic. They may appear as a very broad hump or distinct downfield signals depending on water content and concentration. | |

| N-CH | Methyl | 3.65 - 3.80 | Singlet (s) | 3H | The N-methyl group is deshielded by the aromatic ring. |

> Note on Salt vs. Free Base: The free base amine (

Carbon-13 NMR ( C NMR) Spectroscopy[7][9][11][12]

The

Solvent: DMSO-

| Carbon Position | Shift ( | Type | Assignment Logic |

| C5 (C-NH | 148.0 - 152.0 | Quaternary | Most deshielded due to direct attachment to both Nitrogen atoms (N1 and exocyclic N). |

| C3 (C=N) | 136.0 - 139.0 | CH | Typical aromatic C=N resonance. |

| C4 (C-Br) | 78.0 - 85.0 | Quaternary | Diagnostic: Significantly shielded (upfield) relative to other aromatic carbons due to the "Heavy Atom Effect" of Bromine. |

| N-CH | 34.0 - 36.0 | CH | Typical N-methyl resonance. |

Infrared (IR) Spectroscopy[7]

IR is useful for confirming the salt formation and the presence of the amine/ammonium group.

-

3200 - 2500 cm

(Broad): Ammonium ( -

~3300 - 3400 cm

: Residual free amine N-H stretches (if salt formation is incomplete or in equilibrium). -

1620 - 1580 cm

: C=N / C=C Ring stretching vibrations (Aromatic pyrazole core). -

600 - 700 cm

: C-Br stretch . A strong, distinct band in the fingerprint region, confirming halogenation.

Experimental Protocol for Analysis

To ensure reproducible spectral data, follow this preparation workflow:

Figure 2: Sample preparation workflow for NMR analysis.

Quality Control Check

-

Impurity Flag: If you see a singlet around 7.3 - 7.4 ppm (unsubstituted C4-H) in the proton NMR, it indicates incomplete bromination (starting material).

-

Regioisomer Flag: If the Methyl peak appears shifted or if the aromatic pattern changes, check for the 3-amine isomer (1-methyl-1H-pyrazol-3-amine), though this requires a different synthesis route.

References

Technical Guide: Solubility Profile & Process Utility of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

[1]

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: Derivative of 119850-88-5) is a high-value heterocyclic intermediate.[1] Its solubility profile is the governing factor in two critical process stages: purification (recrystallization) and downstream coupling (e.g., diazotization/Sandmeyer reactions) .

While the free base is lipophilic and soluble in organic esters and chlorinated solvents, the hydrobromide salt exhibits a distinct polarity inversion. This guide provides the solubility landscape required to design efficient isolation protocols, minimizing yield loss while maximizing purity.

Physicochemical Profile

Understanding the solute-solvent interaction requires analyzing the salt's structural moieties.

Theoretical Solubility Parameters (Hansen Logic)

The hydrobromide salt is a polar ionic solid .[1] It demands solvents with high dielectric constants (

Solubility Landscape

The following data categorizes solvents based on their thermodynamic capacity to solvate the hydrobromide salt at ambient (

Table 1: Solubility Matrix & Process Utility

| Solvent Class | Specific Solvent | Solubility ( | Solubility ( | Process Application |

| Polar Protic | Water | High ( | Very High | Reaction medium for diazotization; Phase extraction (aqueous layer).[1] |

| Methanol | High ( | Very High | Dissolution solvent; too soluble for high-yield crystallization alone.[1] | |

| Ethanol | Moderate | High | Ideal Recrystallization Solvent. | |

| Isopropanol (IPA) | Low-Moderate | High | Ideal Recrystallization Solvent (often superior to EtOH for yield).[1] | |

| Polar Aprotic | DMSO / DMF | Very High | Very High | Reaction solvent (coupling); difficult to remove (high BP).[1] |

| Acetonitrile | Low | Moderate | Potential wash solvent.[1] | |

| Chlorinated | Dichloromethane | Very Low | Low | Used to wash away non-polar impurities from the solid salt.[1] |

| Esters/Ethers | Ethyl Acetate | Insoluble | Very Low | Primary Antisolvent ; used to precipitate salt from MeOH/EtOH.[1] |

| THF | Low | Moderate | Reaction solvent; salt often precipitates during formation in THF.[1] | |

| Hydrocarbons | Hexane / Heptane | Insoluble | Insoluble | Strict Antisolvent ; used to maximize yield in precipitation.[1] |

Critical Insight: The "Golden Window" for purification lies in Isopropanol (IPA) or a Methanol/Ethyl Acetate binary system.[1] The salt is soluble in hot IPA but crystallizes upon cooling, rejecting impurities.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch/polymorph.

-

Preparation: Weigh

of dry 4-bromo-1-methyl-1H-pyrazol-5-amine HBr into a -

Solvent Addition: Add the target solvent in

aliquots while stirring at -

Endpoint Detection: Record the volume (

) required to achieve full dissolution (clear solution, no turbidity).[1]-

If

and solid remains, solubility is

-

-

Temperature Stress: If insoluble at

, heat to reflux.[1] If dissolution occurs, the solvent is a candidate for recrystallization.[4][5] -

Calculation:

[1]

Protocol B: Optimized Recrystallization (IPA Method)

Recommended for removing non-polar organic impurities and colored byproducts.[1]

-

Dissolution: Suspend crude HBr salt in Isopropanol (IPA) (

). -

Reflux: Heat to

(reflux). The salt should fully dissolve.[1]-

Note: If slight turbidity remains, add Methanol dropwise until clear (max

).[1]

-

-

Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove inorganic insolubles.[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature (

) over 2 hours. Then chill to -

Isolation: Filter the white crystalline solid.

-

Wash: Wash the cake with cold Ethyl Acetate (

) to remove surface mother liquor.[1] -

Drying: Vacuum dry at

for 12 hours.

Process Visualization

Diagram 1: Solubility-Driven Process Logic

This flowchart illustrates the decision matrix for solvent selection based on the process goal (Reaction vs. Purification).[1]

Caption: Decision matrix for solvent selection. IPA is the preferred single-solvent system for recrystallization due to its temperature-dependent solubility profile.[1]

References

-

Synthesis of Aminopyrazoles: Process for preparation of aminopyrazole derivatives.[1][6] WO2017060787A1.[1] (Describes general isolation of aminopyrazole salts via filtration and toluene/water washing).

-

Recrystallization Methodology: Method for purifying pyrazoles.[1][4] WO2011076194A1.[1] (Details the use of organic solvents like acetone and isopropanol for precipitating pyrazole acid addition salts).

-

General Solubility Data: Solubility of 1H-pyrazole and derivatives.[1] Solubility of Things/ChemicalBook.[1] (Provides baseline solubility trends for the pyrazole class: soluble in water/ethanol, less soluble in non-polar organics).

-

Salt Formation Context: Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines as p2x3 inhibitors.[1][7] WO2023118092A1.[1][7] (Cites the use of 4-bromo-1H-pyrazol-3-amine intermediates and their protection/salt forms).

Sources

- 1. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]

- 7. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]

Technical Whitepaper: Stability & Storage of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and high-value pharmaceutical intermediates. While the pyrazole core offers robust thermal stability, the exocyclic primary amine combined with the hydrobromide salt form creates a "dual-threat" stability profile :

-

Oxidative Lability: The electron-rich amine is prone to oxidation and N-oxide formation, leading to discoloration (browning).

-

Hygroscopicity: The hydrobromide counterion significantly increases water affinity, risking deliquescence and subsequent hydrolysis or crystal form changes.

This guide defines a Zero-Compromise Storage Protocol to maintain purity >98% over extended periods.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide |

| Parent CAS (Free Base) | 105675-85-2 (Note: HBr salt is often custom-referenced) |

| Molecular Formula | C₄H₆BrN₃[1][2][3] · HBr |

| Molecular Weight | 175.97 (Free Base) + 80.91 (HBr) ≈ 256.88 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | High in DMSO, Methanol, Water; Low in DCM, Hexanes |

| Acidity | Acidic in aqueous solution (due to HBr dissociation) |

Stability Mechanics: The Degradation Triad

To preserve the integrity of this compound, one must mitigate three primary degradation vectors.

Oxidative Discoloration (The "Amine Risk")

The primary amine at the 5-position is electron-rich. Upon exposure to atmospheric oxygen, particularly in the presence of trace moisture, it undergoes slow oxidation. This manifests visually as a shift from off-white → yellow → dark brown . While the bulk purity may remain high initially, the colored impurities (often azo or nitroso species) can poison downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Hygroscopic Deliquescence (The "Salt Risk")

Hydrobromide salts are notoriously hygroscopic.

-

Mechanism: The crystal lattice absorbs atmospheric water.

-

Consequence: Formation of a hydrate or "gummy" oil. Water uptake accelerates oxidative processes and makes precise weighing impossible.

-

Critical Threshold: Humidity >40% RH can induce rapid surface degradation.

Photodebromination (The "Halogen Risk")

While the pyrazole ring stabilizes the C-Br bond, prolonged exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, generating radical species that lead to debrominated byproducts (1-methyl-1H-pyrazol-5-amine).

Master Storage Protocol: The "Inert-Cold Chain"

The following workflow is a self-validating system designed to block all three degradation vectors.

Figure 1: The "Inert-Cold Chain" workflow ensures the compound is never exposed to the degradation triad simultaneously.

Detailed Methodology

Step 1: Receipt & Initial Drying

-

Action: Upon receipt, do not assume the vendor's packaging is perfectly dry.

-

Protocol: If the container was not cold-shipped, inspect for clumping. Place the open vial (with cap loose) in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours to remove surface moisture.

Step 2: Inert Packaging (Argon Overlay)

-

Container: Use Amber Glass vials (Type I borosilicate) to block UV light.

-

Atmosphere: Flush the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.

-

Seal: Use a Teflon-lined screw cap. Parafilm is insufficient for long-term HBr salt storage; use electrical tape or a secondary outer container if freezing.

Step 3: Temperature Control[4]

-

Short-Term (< 1 Month): Refrigerate at 2–8°C .

-

Long-Term (> 1 Month): Freeze at -20°C .

-

Why? Lowering temperature kinetically inhibits both oxidation and hydrolysis rates according to the Arrhenius equation.

Step 4: Thawing (Crucial Step)

-

Rule: NEVER open a cold vial.

-

Protocol: Allow the vial to equilibrate to Room Temperature (RT) for at least 30–60 minutes in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the sample.

Quality Control & Re-Test Criteria

Perform a re-test every 6 months if stored at -20°C.

Visual Inspection

-

Pass: Free-flowing off-white powder.

-

Fail: Yellow/Orange sticky solid or liquid (indicates oxidation + moisture uptake).

HPLC Method (Generic Parameters)

To verify purity and detect debrominated or oxidized impurities.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |

| Mobile Phase A | Water + 0.1% TFA (Acidic pH keeps amine protonated) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 10 mins |

| Detection | UV @ 254 nm (Aromatic) and 220 nm (Amide/Amine) |

| Sample Diluent | 50:50 Water:MeCN (Prepare fresh; amine is unstable in solution) |

Note: Do not store this compound in solution. Prepare HPLC samples immediately before injection.

Safety & Handling (MSDS Highlights)

-

Corrosivity: As a hydrobromide salt, the compound is acidic and can cause serious eye damage and skin irritation . Wear nitrile gloves and safety goggles.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (liberates the free base, which oxidizes more rapidly).

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen and Bromine oxides).

References

-

PubChem. (2023). Compound Summary: 4-bromo-1-methyl-1H-pyrazol-5-amine.[2][5] National Library of Medicine. Retrieved from [Link]

- Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. (General reference on aminopyrazole reactivity).

Sources

- 1. HUM-MOLGEN: registry of biomedical companies - Shanghai Zealing Chemical Co.,Ltd. [hum-molgen.org]

- 2. echemi.com [echemi.com]

- 3. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 105675-85-2|4-Bromo-1-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

Precision Scaffold Design: The Medicinal Chemistry of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

The following technical guide details the medicinal chemistry applications, reactivity profile, and synthetic utility of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide .

Executive Summary

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: 105675-85-2, free base) is a high-value heterocyclic building block characterized by its orthogonal bifunctionality . Unlike simple pyrazoles, this scaffold possesses two distinct reactive centers—an electrophilic carbon at position 4 (C4-Br) and a nucleophilic nitrogen at position 5 (N5-NH₂)—on a fixed 1-methyl regiochemical core.

For the medicinal chemist, this compound serves as a "linchpin" intermediate. It allows for the rapid construction of pyrazolo[3,4-d]pyrimidines (bioisosteres of adenine), pyrazolo[1,5-a]pyrimidines , and complex kinase inhibitors targeting LRRK2, CDK2, and Aurora kinases. Its hydrobromide salt form offers enhanced stability and crystallinity compared to the oxidation-prone free base, though it requires specific neutralization protocols during catalysis.

Structural Analysis & Reactivity Profile

The utility of this scaffold stems from the electronic interplay between the electron-rich amine and the electron-poor bromide, stabilized by the pyrazole aromatic system.

The "Push-Pull" Electronic System

-

C4-Bromine (Electrophile): The bromine atom is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The adjacent amine group (N5) exerts a +M (mesomeric) effect, increasing electron density at C4, which can make oxidative addition of Pd(0) slower than in electron-deficient aryls, requiring specialized ligands (e.g., XPhos, RuPhos).

-

N5-Amine (Nucleophile): The amine is less basic than a standard aniline due to the electron-withdrawing nature of the adjacent imine-like nitrogen (N2) and the bromine at C4. However, it remains sufficiently nucleophilic for acylation, urea formation, and SɴAr reactions with electron-deficient heterocycles (e.g., chloropyrimidines).

-

N1-Methyl Group: Fixes the tautomeric state, preventing the N1-H/N2-H tautomerism common in NH-pyrazoles. This locks the binding geometry, a critical feature for ATP-competitive kinase inhibitors.

Reactivity Hub Visualization

The following diagram maps the divergent synthetic pathways accessible from this single core.

Figure 1: Divergent synthetic pathways from the 4-bromo-1-methyl-1H-pyrazol-5-amine core.

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge Binder" Strategy)

The pyrazole amine motif is a privileged scaffold for designing ATP-competitive inhibitors.

-

Mechanism: The N2 nitrogen acts as a hydrogen bond acceptor, while the exocyclic N5-amine acts as a hydrogen bond donor. This "Acceptor-Donor" motif mimics the N1-N6 interaction of Adenine, allowing the molecule to anchor into the hinge region of kinases.

-

Regiochemistry Matters: Research on CDK2 inhibitors has shown that the orientation of the pyrazole is critical.[1] In pyrimidinyl-amine series, 4-(1-methyl-1H-pyrazol-5-yl) derivatives often show distinct selectivity profiles compared to their 4-yl isomers due to the specific vector of the methyl group projecting into the solvent front or back pocket.

-

Case Study (LRRK2): In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, this scaffold is often coupled via the amine to a quinazoline or pyrimidine core. The C4-bromine is then used to introduce solubilizing groups or hydrophobic moieties to occupy the kinase "gatekeeper" region.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~176 (free base) and high ligand efficiency, this compound is an ideal fragment.

-

Growth Vectors:

-

Vector 1 (C4): Extension into the hydrophobic pocket.

-

Vector 2 (N5): Extension into the ribose binding pocket or solvent channel.

-

-

Salt Advantage: The HBr salt is often preferred in fragment libraries for its higher melting point and stability during storage compared to the free base, which can darken (oxidize) over time.

Synthesis of Fused Heterocycles (Pyrazolo[3,4-d]pyrimidines)

One of the most powerful applications is the "one-pot" conversion to pyrazolo[3,4-d]pyrimidines, a scaffold found in drugs like Ibrutinib (though Ibrutinib is a pyrazolo[3,4-d]pyrimidine, it uses a different substitution pattern; this core accesses the isomeric N1-methyl series).

Reaction Logic:

-

Vilsmeier-Type Formylation: The amino group reacts with a Vilsmeier reagent (DMF/POCl₃ or PBr₃) to form an intermediate amidine.

-

Cyclization: The C4 position, activated by the adjacent functionality, cyclizes with the amidine carbon to close the pyrimidine ring.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Context: This protocol addresses the challenge of coupling an electron-rich amino-bromide. The use of a specialized base and catalyst system is crucial to prevent dehalogenation.

Reagents:

-

Substrate: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (for simple aryls)

-

Base: Cs₂CO₃ (3.0 eq) — Note: Excess base is required to neutralize the HBr salt first.

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Neutralization In-Situ: Charge the reaction vessel with the HBr salt and Cs₂CO₃. Add the solvent mixture and stir for 10 minutes at room temperature. Critical Step: This liberates the free base amine in situ.

-

Addition: Add the arylboronic acid and the Palladium catalyst under a nitrogen stream.

-

Degassing: Sparge the mixture with nitrogen for 5 minutes.

-

Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW_Aryl + 110 - Br).

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2][3]

-

Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Protocol B: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines

Context: Converting the scaffold into a fused bicyclic system using PBr₃ as a condensing agent.

Reagents:

-

Substrate: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 eq)

-

Reagent: Formamide (Excess, acts as solvent and reactant)

-

Activator: PBr₃ (1.2 eq)

Procedure:

-

Setup: Dissolve the substrate in formamide in a round-bottom flask.

-

Activation: Dropwise add PBr₃ at 0°C (Caution: Exothermic).

-

Cyclization: Heat the mixture to 140°C for 4 hours.

-

Isolation: Pour the hot reaction mixture into ice water. The product, 1-methyl-1H-pyrazolo[3,4-d]pyrimidine , typically precipitates as a solid.

-

Purification: Filtration and recrystallization from Ethanol.

Logic of Synthesis: Order of Operations

When designing a synthesis using this scaffold, the "Order of Operations" is paramount.

-

Path A (Suzuki First): If your target requires a C4-aryl group and a free N5-amine.

-

Risk:[1] The amine can poison the catalyst if not protected, though modern ligands (Buchwald generations) tolerate it well.

-

-

Path B (Amide/Urea First): If your target requires N5-functionalization.

-

Risk:[1] An electron-withdrawing group on N5 (e.g., amide) deactivates the C4-bromide, making the subsequent Suzuki coupling significantly harder (requires higher temps/stronger catalysts).

-

Recommendation: Perform C-C bond formation (Suzuki) before electron-withdrawing N-functionalization whenever possible.

-

Figure 2: Strategic planning for functionalizing the pyrazole core.

References

-

Chem-Impex International. "Methyl 4-bromo-1H-pyrazole-5-carboxylate and derivatives in Medicinal Chemistry." Chem-Impex Product Guide. Link

-

MDPI. "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." Molecules, 2017. Link

-

National Institutes of Health (NIH). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." PubMed Central. Link

-

Google Patents. "WO2021080929A1: N-(heteroaryl) quinazolin-2-amine derivatives as LRRK2 inhibitors." Google Patents. Link

-

A2B Chem. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex." A2B Chem Technical Notes. Link

Sources

Strategic Derivatization of 4-Bromo-1-methyl-1H-pyrazol-5-amine: A Technical Guide to Bioactive Scaffolds

Topic: Biological Activity and Synthetic Utility of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Derivatives Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary

The compound 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS 105675-85-2) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dense functionality: a nucleophilic amino group at C5, an electrophilic bromine handle at C4, and a distinct N1-methyl motif that modulates lipophilicity and metabolic stability.

This guide details the transformation of this core into two high-value pharmacophores:

-

Pyrazolo[1,5-a]pyrimidines: Potent kinase inhibitors (e.g., CDK, Src) and anticancer agents.

-

4-Aryl-5-Amido Pyrazoles: Antibacterial agents targeting DNA gyrase and anti-inflammatory COX-2 inhibitors.

Chemical Foundation & SAR Logic

The "Privileged" Architecture

The biological activity of derivatives stems from the specific electronic and steric properties of the core.

| Position | Moiety | Function in Drug Design (SAR) |

| N1 | Methyl Group | Metabolic Shield: Prevents rapid N-glucuronidation often seen in NH-pyrazoles. Improves CNS penetration by increasing logP. |

| C4 | Bromine | Diversity Handle: A prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce biaryl systems essential for hydrophobic pocket occupation in kinases. |

| C5 | Primary Amine | H-Bond Donor: Critical for hinge-binding in kinase domains. Also serves as a nucleophile for cyclization into fused bicyclic systems. |

Biological Applications & Mechanisms

A. Anticancer Activity: Kinase Inhibition (CDK/Src)

Derivatives synthesized by fusing a pyrimidine ring to the C5-N1 face of the pyrazole create pyrazolo[1,5-a]pyrimidines .

-

Mechanism: These fused systems mimic the adenine ring of ATP. The N1-methyl and C4-substituents orient the molecule within the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs), blocking cell cycle progression in MCF-7 (breast) and A549 (lung) cancer lines.

-

Key Derivative Class: 3-Bromo-7-substituted-pyrazolo[1,5-a]pyrimidines.[1]

B. Antimicrobial Activity: DNA Gyrase Inhibition

Non-fused derivatives, particularly those where the C4-bromine is replaced by a bulky aryl group and the C5-amine is acylated, act as bacterial DNA gyrase B inhibitors.

-

Mechanism: The pyrazole core acts as a scaffold to position the C4-aryl group into the hydrophobic pocket of the gyrase ATPase domain, while the C5-amide forms hydrogen bonds with Asp73 (in S. aureus numbering).

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Target: Conversion of the core amine into a fused bicyclic kinase inhibitor scaffold.

Reagents:

-